5-chloro-4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can be achieved through a multi-step process. One common method involves the reaction of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate with phosphoryl chloride (POCl3) to form the intermediate 5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole. This intermediate is then cyclized with 2-chloropyridine under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a hydroxylated compound.
Scientific Research Applications
5-chloro-4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It has been investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole-pyridine structure but differs in the substitution pattern and ring fusion.
6-chloro-3-chloromethyl-3H-oxazolo[4,5-b]pyridin-2-one: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
5-chloro-4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9Cl2N3O |
---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
5-chloro-4-(chloromethyl)-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C9H9Cl2N3O/c1-4-6-5(3-10)7(11)9(15)12-8(6)14(2)13-4/h3H2,1-2H3,(H,12,15) |
InChI Key |
UMAGWCHZIPCKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=C(C(=O)N2)Cl)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.